Cas no 1547032-53-0 (trans-4-Morpholinocyclohexanol)

trans-4-Morpholinocyclohexanol Chemical and Physical Properties
Names and Identifiers
-
- trans-4-Morpholinocyclohexanol
- cis-4-Morpholin-4-yl-cyclohexanol
- trans-4-(4-Morpholinyl)cyclohexanol
- trans-4-Morpholin-4-yl-cyclohexanol
- 4-(morpholin-4-yl)cyclohexan-1-ol
- Cyclohexanol, 4-(4-morpholinyl)-, trans-
- 4-Morpholin-4-yl-cyclohexanol
- Cyclohexanol, 4-(4-morpholinyl)-, cis-
- 4-Morpholinocyclohexan-1-ol
- cis-4-Morpholinocyclohexan-1-ol
- 4-morpholin-4-ylcyclohexan-1-ol
- AMY1845
- (1R,
-
- MDL: MFCD20257816
- Inchi: 1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2
- InChI Key: AIFIVCWONKRRJQ-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)C1CCC(CC1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- XLogP3: 0.5
- Topological Polar Surface Area: 32.7
trans-4-Morpholinocyclohexanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0229-500mg |
4-Morpholin-4-yl-cyclohexanol |
1547032-53-0 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
eNovation Chemicals LLC | D509042-1g |
4-Morpholin-4-yl-cyclohexanol |
1547032-53-0 | 95% | 1g |
$580 | 2024-05-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0229-1g |
4-Morpholin-4-yl-cyclohexanol |
1547032-53-0 | 97% | 1g |
¥8726.45 | 2025-01-21 | |
eNovation Chemicals LLC | Y1127942-500mg |
4-Morpholin-4-yl-cyclohexanol |
1547032-53-0 | 95% | 500mg |
$665 | 2025-02-20 | |
eNovation Chemicals LLC | Y1127942-1g |
4-Morpholin-4-yl-cyclohexanol |
1547032-53-0 | 95% | 1g |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127942-500mg |
4-Morpholin-4-yl-cyclohexanol |
1547032-53-0 | 95% | 500mg |
$665 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0229-5g |
4-Morpholin-4-yl-cyclohexanol |
1547032-53-0 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0229-500mg |
4-Morpholin-4-yl-cyclohexanol |
1547032-53-0 | 97% | 500mg |
¥5228.88 | 2025-01-21 | |
eNovation Chemicals LLC | D509042-5g |
4-Morpholin-4-yl-cyclohexanol |
1547032-53-0 | 95% | 5g |
$1670 | 2025-02-18 | |
eNovation Chemicals LLC | Y1127942-1g |
4-Morpholin-4-yl-cyclohexanol |
1547032-53-0 | 95% | 1g |
$1115 | 2025-02-20 |
trans-4-Morpholinocyclohexanol Related Literature
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on trans-4-Morpholinocyclohexanol
trans-4-Morpholinocyclohexanol: A Comprehensive Overview
trans-4-Morpholinocyclohexanol (CAS No. 1547032-53-0) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and as a versatile building block in synthetic chemistry. In this article, we delve into the properties, synthesis, applications, and recent advancements related to trans-4-Morpholinocyclohexanol, providing a comprehensive understanding of its role in contemporary chemical research.
The molecular structure of trans-4-Morpholinocyclohexanol consists of a cyclohexane ring fused with a morpholine group. The trans configuration refers to the spatial arrangement of the substituents on the cyclohexane ring, which plays a crucial role in determining its physical and chemical properties. This compound exhibits a melting point of approximately 125°C and a boiling point around 280°C, making it suitable for various synthetic procedures that require thermal stability. Its solubility in common organic solvents such as dichloromethane and ethyl acetate further enhances its utility in laboratory settings.
Recent studies have highlighted the importance of trans-4-Morpholinocyclohexanol in medicinal chemistry. Researchers have explored its role as a potential lead compound for developing new drugs targeting specific biological pathways. For instance, investigations into its ability to modulate enzyme activity have shown promising results, suggesting its potential as an inhibitor or activator in therapeutic contexts. The compound's morpholine ring, known for its bioisosteric properties, contributes to its ability to interact with biological targets effectively.
The synthesis of trans-4-Morpholinocyclohexanol involves a multi-step process that typically begins with the preparation of the cyclohexanol derivative. One common approach involves the nucleophilic substitution reaction between cyclohexanol and morpholine derivatives under specific reaction conditions. The stereochemistry of the product is carefully controlled to ensure the desired trans configuration, which is critical for achieving the intended biological activity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the synthesized compound.
In terms of applications, trans-4-Morpholinocyclohexanol has found utility in both academic and industrial settings. Its use as an intermediate in organic synthesis has been documented in several research articles, where it serves as a key component in constructing complex molecular architectures. Additionally, its compatibility with various functional groups makes it an ideal candidate for exploring new chemical reactions and mechanisms.
Recent advancements in computational chemistry have further enhanced our understanding of trans-4-Morpholinocyclohexanol's properties. Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies have revealed that the morpholine group plays a pivotal role in stabilizing interactions within protein binding sites, potentially leading to novel drug design strategies.
Moreover, green chemistry principles have influenced the development of more sustainable synthesis routes for trans-4-Morpholinocyclohexanol. Researchers have explored the use of catalytic systems and environmentally friendly solvents to minimize waste and reduce the environmental footprint of its production process. Such efforts align with global initiatives aimed at promoting sustainable practices in chemical manufacturing.
In conclusion, trans-4-Morpholinocyclohexanol (CAS No. 1547032-53-0) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthesis and application techniques, position it as a key player in future chemical innovations. As research continues to uncover new potentials for this compound, it is likely to play an increasingly significant role in both academic and industrial settings.
1547032-53-0 (trans-4-Morpholinocyclohexanol) Related Products
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
